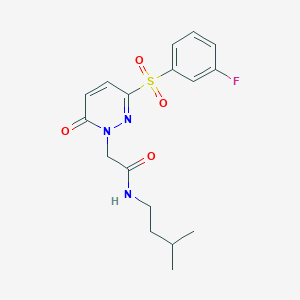

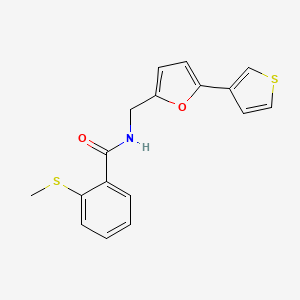

2-(3-((3-fluorophenyl)sulfonyl)-6-oxopyridazin-1(6H)-yl)-N-isopentylacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a complex organic molecule. It contains a pyridazine ring, which is a six-membered ring with two nitrogen atoms, and a sulfonyl group attached to a fluorophenyl group . The exact properties and uses of this specific compound are not available in the literature.

Synthesis Analysis

While the exact synthesis of this compound is not available, similar compounds, such as 3-bromo-N-(3-fluorophenyl)benzenesulfonamide, are synthesized by the amidation reaction .Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray diffraction, FTIR, 1H and 13C NMR, and MS spectroscopies .Applications De Recherche Scientifique

Synthesis and Antimicrobial Applications

Compounds bearing the sulfonamide moiety, akin to the specified chemical, have been synthesized for their potential use as antimicrobial agents. These compounds have been evaluated for both antibacterial and antifungal activities, showing promise in combating microbial resistance. The synthesis of such compounds involves various heterocyclic compounds incorporating sulfamoyl moiety, indicating the chemical versatility and potential application in developing new antimicrobial strategies (E. Darwish et al., 2014).

Potential Antimalarial and Anticancer Applications

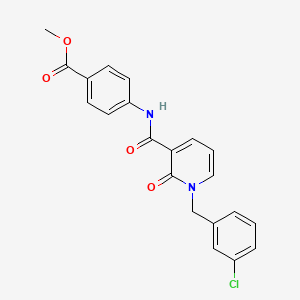

Further research has explored the reactivity of N-(phenylsulfonyl)acetamide derivatives, similar in structure to the compound , with nitrogen nucleophiles to produce derivatives that exhibit significant in vitro antimalarial activity. These compounds, characterized by their ADMET properties, have shown promising results in combating malaria, a critical global health challenge. Additionally, the synthesized sulfonamide derivatives have been studied for their potential anticancer activity, demonstrating the broad therapeutic potential of compounds within this chemical family (Asmaa M. Fahim et al., 2021).

Herbicidal and Agricultural Applications

The application of sulfonamide derivatives extends beyond medicinal uses to include agriculture, where such compounds have been identified as effective herbicides. For example, novel triazolinone derivatives, incorporating sulfonamide pharmacophores, have demonstrated substantial herbicidal activity against broadleaf weeds in rice fields. This research underscores the potential of sulfonamide derivatives in developing new agricultural chemicals to enhance crop protection and yield (Yan-ping Luo et al., 2008).

Catalysis and Chemical Synthesis Applications

Sulfonamide compounds have also found applications in catalysis and chemical synthesis, enabling the creation of structurally diverse fluorinated products. For instance, the (2-pyridyl)sulfonyl group, a feature similar to aspects of the chemical structure , facilitates copper-mediated cross-coupling reactions, leading to various fluorinated compounds. This highlights the role of sulfonamide derivatives in advancing synthetic chemistry, particularly in the development of new fluorination methods (Yanchuan Zhao et al., 2012).

Propriétés

IUPAC Name |

2-[3-(3-fluorophenyl)sulfonyl-6-oxopyridazin-1-yl]-N-(3-methylbutyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20FN3O4S/c1-12(2)8-9-19-15(22)11-21-17(23)7-6-16(20-21)26(24,25)14-5-3-4-13(18)10-14/h3-7,10,12H,8-9,11H2,1-2H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYKDXWVKKPPFBY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCNC(=O)CN1C(=O)C=CC(=N1)S(=O)(=O)C2=CC=CC(=C2)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20FN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-((3-fluorophenyl)sulfonyl)-6-oxopyridazin-1(6H)-yl)-N-isopentylacetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-[(3,5-Dimethylpiperidyl)methyl]-1,3-dimethyl-1,3,7-trihydropurine-2,6-dione](/img/structure/B2500386.png)

![3-methyl-6-(3-nitrophenyl)-N,N-dipropylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2500402.png)

![2-Chloro-1-[(9R,10S)-9,10-dihydroxy-7-azaspiro[4.6]undecan-7-yl]ethanone](/img/structure/B2500406.png)

![3-(2,5-dimethylbenzyl)-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2500407.png)

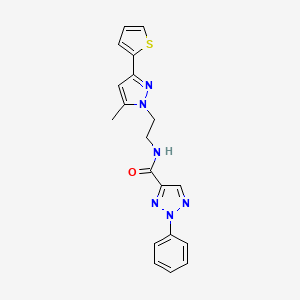

![3-[11-(3,4-dimethylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]-N-[(thiophen-2-yl)methyl]propanamide](/img/structure/B2500408.png)